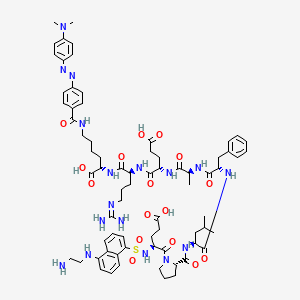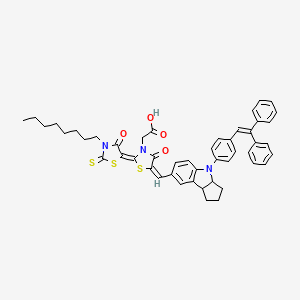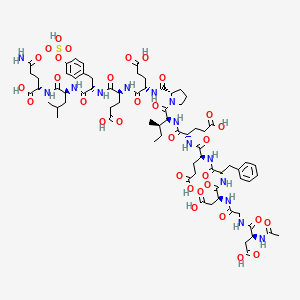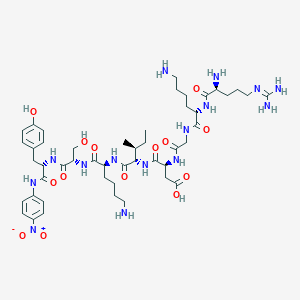
H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA is a peptide substrate used in biochemical and physiological research. It is a synthetic peptide that is commonly used to study the activity of proteolytic enzymes, such as serine proteases, in vitro. This peptide sequence was first synthesized in the 1980s and has since been widely used in scientific research.
Mecanismo De Acción
The mechanism of action of H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA involves the cleavage of the peptide bond between the tyrosine and pNA group by proteolytic enzymes. This results in the release of pNA, which can be measured spectrophotometrically. The rate of pNA release is proportional to the activity of the protease.
Biochemical and Physiological Effects:
H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA does not have any biochemical or physiological effects on its own, as it is a substrate used to measure protease activity. However, the activity of proteases is critical for many physiological processes, including blood coagulation, digestion, and immune defense.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA has several advantages for lab experiments. It is a well-established substrate that has been widely used in scientific research, and its activity can be measured easily and accurately using spectrophotometry. However, there are also limitations to using this substrate. It is not suitable for studying all types of proteases, and the activity of proteases in vivo may differ from their activity in vitro.
Direcciones Futuras
There are several future directions for research involving H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA. One area of interest is the development of new substrates that can be used to study different types of proteases. Another area of research is the use of this substrate in high-throughput screening assays to identify new protease inhibitors. Additionally, there is interest in studying the activity of proteases in vivo using imaging techniques, which could provide new insights into their role in disease processes.
Métodos De Síntesis
The synthesis of H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA involves solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide is then cleaved from the support and purified to obtain the final product. The purity and quality of the peptide are critical for accurate and reliable experimental results.
Aplicaciones Científicas De Investigación
H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA is used as a substrate to measure the activity of proteolytic enzymes, such as serine proteases, in vitro. This peptide is cleaved by proteases at the bond between the tyrosine and p-nitroaniline (pNA) group, resulting in the release of pNA. The amount of pNA released can be measured spectrophotometrically, allowing for the quantification of protease activity.
Propiedades
IUPAC Name |
(3S)-3-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-3-hydroxy-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H75N15O14/c1-3-27(2)40(62-45(73)36(24-39(67)68)57-38(66)25-55-42(70)33(10-4-6-20-49)58-41(69)32(51)9-8-22-54-48(52)53)47(75)59-34(11-5-7-21-50)43(71)61-37(26-64)46(74)60-35(23-28-12-18-31(65)19-13-28)44(72)56-29-14-16-30(17-15-29)63(76)77/h12-19,27,32-37,40,64-65H,3-11,20-26,49-51H2,1-2H3,(H,55,70)(H,56,72)(H,57,66)(H,58,69)(H,59,75)(H,60,74)(H,61,71)(H,62,73)(H,67,68)(H4,52,53,54)/t27-,32-,33-,34-,35-,36-,37-,40-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPQCXYGDVZLBP-HYKDUXJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H75N15O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1086.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dibromo-5,6-bis((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1495710.png)
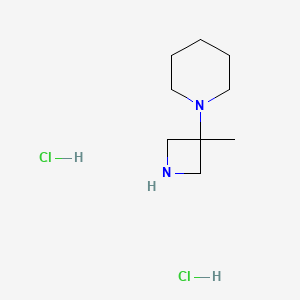

![(R)-Methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-(trimethylsilyloxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1495736.png)
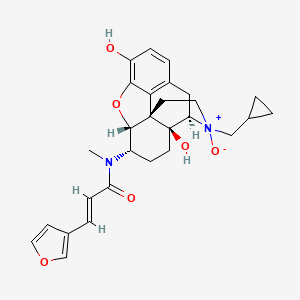
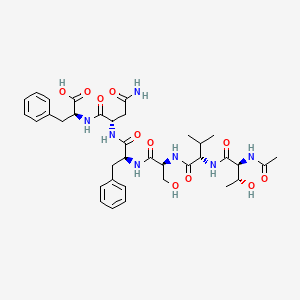
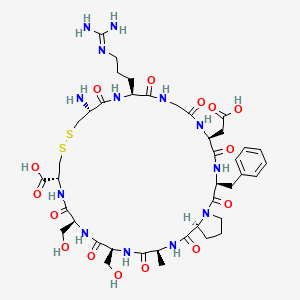
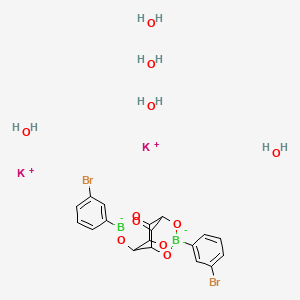
![8-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1495757.png)

